molecular formula C17H14Cl2N4O3 B2735463 3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-42-3

3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2735463
CAS No.: 899947-42-3
M. Wt: 393.22
InChI Key: CNYSGCQHEZUUIP-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a purine ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways.

    Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting with the preparation of the dichlorophenylmethyl precursor. This precursor is then reacted with various reagents to form the purine and oxazole rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include other purine and oxazole derivatives with similar structural features. Examples include:

  • 2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurine
  • 2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethyloxazole

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3/c1-8-9(2)26-16-20-14-13(23(8)16)15(24)22(17(25)21(14)3)7-10-4-5-11(18)6-12(10)19/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYSGCQHEZUUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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